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Compound of Interest

Compound Name:
5-(3-Methoxyphenyl)isoxazole-3-

carboxylic acid

Cat. No.: B1349167 Get Quote

A comprehensive guide for researchers and drug development professionals summarizing the

in silico performance of isoxazole-based compounds against various therapeutic targets. This

report includes comparative quantitative data, detailed experimental methodologies, and visual

representations of associated signaling pathways and experimental workflows.

The isoxazole scaffold is a prominent feature in medicinal chemistry, recognized for its versatile

pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

[1] Computational docking studies are instrumental in the early stages of drug discovery,

providing valuable insights into the binding affinities and interaction patterns of isoxazole

derivatives with a range of protein targets.[2] This guide synthesizes data from multiple studies

to offer a comparative overview of the docking performance of isoxazole inhibitors against key

proteins implicated in various diseases.

Quantitative Docking Performance of Isoxazole
Derivatives
The following tables summarize the docking scores and binding affinities of various isoxazole

derivatives against several important protein targets. These results highlight the potential of the

isoxazole core to be tailored for high-affinity binding to diverse active sites.

Table 1: Docking Performance against Cytochrome P450 (CYP450) Enzymes[3][4][5]
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Isoxazole
Derivative

Target Protein PDB ID

Docking
Score/Binding
Energy
(kcal/mol)

Key
Interacting
Residues

4-OH derivative CYP1A2 2HI4 - Not Specified

4-F derivative CYP1A2 2HI4 - Not Specified

3-NO2 derivative CYP1A2 2HI4 - Not Specified

4-OH derivative CYP2C9 1OG5 - Not Specified

4-OH derivative CYP2C8 2NNJ - Not Specified

4-OH derivative CYP2C19 4GQS - Not Specified

4-OH derivative CYP2D6 4WNW - Not Specified

Compound 2d Not Specified - -7.9

Interacts with

four nitrogen

atoms of the

heme group

Compound 2g Not Specified - -8.0 Ser460

Compound 2h Not Specified - -8.7 Ser460

Table 2: Docking Performance against Cyclooxygenase (COX) Enzymes[6][7][8]
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Isoxazole
Derivative

Target
Protein

PDB ID IC50 (nM)

Docking
Score/Bindi
ng Energy
(kcal/mol)

Key
Interacting
Residues

Compound

A13
COX-1 6Y3C 64 - Not Specified

Compound

A13
COX-2 4COX 13 -

Interacts with

the

secondary

binding

pocket

Synthesized

Compounds

(4a-4n)

COX-2 4COX - Not Specified Not Specified

Table 3: Docking Performance against Cancer-Related Targets[9][10][11]
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Isoxazole
Derivative

Target Protein PDB ID

Docking
Score/Binding
Energy
(kcal/mol)

Key
Interacting
Residues

Thiazole-indole-

isoxazole 1a

STAT3 SH2

domain
6NJS - Not Specified

Thiazole-indole-

isoxazole 1b

STAT3 SH2

domain
6NJS - Not Specified

Thiazole-indole-

isoxazole 1c

STAT3 SH2

domain
6NJS - Not Specified

ZINC000003830

891
Hsp90 3OWD -8.42

Gly97, Asn51,

Lys58

ZINC000003830

901
Hsp90 3OWD -8.21

Gly97, Asn51,

Lys58

ZINC000003830

902
Hsp90 3OWD -8.15

Gly97, Asn51,

Lys58

Compound 5 Hsp90 3OWD - Not Specified

Table 4: Docking Performance against Other Targets[12][13]

Isoxazole
Derivative

Target Protein PDB ID IC50 (µM)

Docking
Score/Binding
Energy
(kcal/mol)

Compound AC2
Carbonic

Anhydrase
1AZM 112.3 -13.53

Compound AC3
Carbonic

Anhydrase
1AZM 228.4 -12.49

Compound 2j
Tubulin (Taxane-

binding site)
- - Not Specified
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Experimental Protocols
The methodologies employed in the cited docking studies generally follow a standardized

workflow, which is crucial for the reproducibility and comparison of results.

Ligand Preparation
The 2D structures of the isoxazole derivatives are typically drawn using software like

ChemDraw. These structures are then converted to 3D and energetically minimized using

computational chemistry tools. For instance, Gaussian 09 with the B3LYP/6-31G basis set has

been used for structure optimization.[12]

Protein Preparation
The three-dimensional crystal structures of the target proteins are retrieved from the Protein

Data Bank (PDB).[1] Prior to docking, the protein structures are prepared by removing water

molecules, ions, and any co-crystallized ligands.[11][12] Hydrogen atoms are added, and

atomic charges are computed, often using the Kollman method.[11]

Molecular Docking Simulation
Several software packages are utilized for performing molecular docking, including AutoDock,

MOE, PyRx, and SwissDock.[1][7][10][11][12] The process involves defining a grid box around

the active site of the protein to guide the docking of the ligand. The docking software then

explores various conformations of the ligand within the binding pocket and calculates the

binding affinity for each pose, typically expressed as a binding energy in kcal/mol.[1]

Post-Docking Analysis
The resulting docking poses are visualized and analyzed to understand the nature of the

protein-ligand interactions.[1] This analysis focuses on identifying key interactions such as

hydrogen bonds, hydrophobic interactions, and pi-stacking, which are critical for the stability of

the ligand-protein complex.[1] Software like Discovery Studio Visualizer is often used for this

purpose.[1]

Visualizing Molecular Interactions and Workflows
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The following diagrams, generated using Graphviz, illustrate a generalized experimental

workflow for computational docking and a representative signaling pathway that can be

targeted by isoxazole inhibitors.
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Caption: A generalized workflow for in silico molecular docking studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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